[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
Overview
Description
[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring and multiple ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization with ethoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods like chromatography are commonly employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}phenyl)methanol
- (4-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}phenyl)ethanol
Uniqueness
[4-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
[4-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-14-11-18(12-15(2)22-14)7-8-20-9-10-21-17-5-3-16(13-19)4-6-17;/h3-6,14-15,19H,7-13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXXVTQAPPVCAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=CC=C(C=C2)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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